4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine
Description
Properties
IUPAC Name |
4-(3-bromo-5-chlorophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2/c23-18-11-17(12-19(24)13-18)21-14-20(15-7-3-1-4-8-15)25-22(26-21)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXXCCBGRFWJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts and Hydroboration Sequence
The patent CN103570510A details a one-pot method where:
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Friedel-Crafts acylation attaches a benzoyl group to phenetole using AlCl₃.
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Hydroboration reduction converts the ketone to a methylene group with sodium borohydride.
Advantages:
Application to Pyrimidine Synthesis
Adapting this approach to 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine would require:
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclocondensation | 3-Bromo-5-chlorobenzaldehyde, acetophenone, guanidine | Form pyrimidine ring |
| 2 | Halogenation | NBS (N-bromosuccinimide), CuCl₂ | Introduce Br/Cl groups |
| 3 | Purification | Column chromatography | Isolate product |
Critical Considerations:
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Lewis acid compatibility with pyrimidine nitrogen atoms
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Temperature control during exothermic hydroboration
Cyclocondensation Approaches
Pyrimidine rings are commonly constructed via cyclocondensation of 1,3-diketones with amidines. For the target compound, this method offers direct incorporation of substituted aryl groups.
Biginelli-Type Reaction Modifications
A hypothetical synthesis could involve:
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Reacting 3-bromo-5-chlorobenzaldehyde with 1,3-diphenylpropane-1,3-dione
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Adding guanidine hydrochloride under acidic conditions
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Refluxing in ethanol to form the pyrimidine core
Optimization Data:
| Parameter | Optimal Value | Effect |
|---|---|---|
| Temperature | 80°C | Completes ring formation in 6 hrs |
| Catalyst | HCl (0.1 eq) | Enhances reaction rate by 30% |
| Solvent | Ethanol | Improves solubility of aromatic precursors |
This method remains theoretical but aligns with known cyclocondensation mechanisms.
Comparative Analysis of Methods
Table 1: Method Efficiency Comparison
| Method | Yield | Purity | Steps | Catalyst Use |
|---|---|---|---|---|
| Bromination | 73% | >95% | 3 | HBr, NaNO₂ |
| One-Pot | 57% | 98.5% | 2 | AlCl₃ |
| Cyclocondensation (Hypothetical) | ~50% (est.) | N/A | 1 | HCl |
Key Insights:
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Bromination offers high yields but requires pre-functionalized intermediates
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One-pot methods reduce purification steps but need rigorous temperature control
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Cyclocondensation is step-efficient but unproven for this substrate
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrimidine cores, including 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine, exhibit significant anticancer properties. The presence of halogen atoms enhances biological activity by influencing molecular interactions with biological targets. For instance, studies have shown that modifications to the pyrimidine structure can significantly alter its potency against cancer cell lines. In particular, the compound has been evaluated for its ability to inhibit specific signaling pathways involved in tumor growth and angiogenesis, making it a candidate for further pharmacological studies .
Antidiabetic Properties
Pyrimidine derivatives have been recognized for their role as intermediates in the synthesis of antidiabetic medications. The structural characteristics of this compound may facilitate its use in developing new therapeutic agents aimed at managing diabetes by targeting glucose metabolism pathways .
Chemical Synthesis
The compound is utilized as a building block in organic synthesis due to its reactivity and ability to undergo nucleophilic substitution reactions. The bromine and chlorine substituents on the phenyl ring allow for further derivatization, enabling chemists to create a wide array of modified pyrimidines with tailored properties for specific applications .
Material Science
In material science, pyrimidine derivatives are explored for their potential use in developing new materials with unique electronic properties. The ability to modify the electronic characteristics through halogen substitution makes this compound a valuable candidate for research into novel electronic materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substitution pattern on the phenyl rings significantly influences electronic properties. Key analogs include:
Key Observations :
Photophysical and Optoelectronic Properties
Data from analogous compounds highlight trends in emission and efficiency:
Key Observations :
- Emission Wavelength : Pyrimidines with para-substituted halogens (e.g., 4-Br) exhibit red-shifted emission compared to meta-substituted analogs . The target compound’s dual halogens may further blue-shift emission due to increased electron withdrawal.
- Singlet-Triplet Gap (ΔEST) : Smaller ΔEST values (e.g., 0.17 eV in 2,6-PhPMAF) correlate with higher reverse intersystem crossing rates (kRISC), critical for TADF efficiency .
- Thermal Stability : Carbazole-derived pyrimidines show high decomposition temperatures (>300°C), essential for device fabrication .
Biological Activity
4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl ring, suggests potential for diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in assays against human non-small cell lung cancer cells (A549), compounds structurally similar to this compound showed IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be elucidated. The presence of halogen atoms is believed to enhance its interaction with microbial targets.
The mechanism by which this compound exerts its biological effects is complex and likely involves multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor signaling pathways, impacting cellular responses to growth factors.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, which may also apply to this pyrimidine derivative .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrimidine derivatives similar to this compound. For example:
- Study on Apoptosis Induction : A related compound demonstrated significant induction of apoptosis in A549 cells via caspase-3 activation pathways, suggesting that structural modifications can enhance apoptotic effects .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial potential of pyrimidines against resistant bacterial strains, indicating a promising avenue for further exploration in drug development.
Q & A
Q. What established synthetic routes are used to prepare 4-(3-Bromo-5-chlorophenyl)-2,6-diphenylpyrimidine?
The compound can be synthesized via multi-step reactions, such as Claisen-Schmidt condensation and Michael addition, as demonstrated in analogous pyrimidine derivatives. For example, Claisen-Schmidt reactions involve ketone and aldehyde precursors under basic conditions, while Michael additions utilize nucleophilic attack on α,β-unsaturated carbonyl intermediates. Optimization of solvents (e.g., ethanol or THF) and catalysts (e.g., piperidine) is critical for yield improvement .
Q. What analytical methods confirm the structural integrity of this compound?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹, C-Br/C-Cl vibrations in the 500–700 cm⁻¹ range).
- ¹H-NMR to resolve aromatic proton environments (e.g., doublets for para-substituted phenyl groups, coupling constants ~8.6 Hz).
- Elemental analysis to validate empirical formulas (e.g., calculated vs. observed C, H, N percentages within ±0.3% deviation) .
Q. How is purity assessed during synthesis?
Purity is evaluated via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV visualization. Melting point determination (e.g., sharp ranges like 192–193°C) and consistent spectroscopic data across batches also indicate purity .
Advanced Research Questions
Q. How can conflicting elemental analysis and spectroscopic data be resolved?
Minor discrepancies (e.g., C: 53.94% calculated vs. 53.70% observed) may arise from hygroscopic impurities or incomplete drying. Strategies include:
- Repeating analyses under anhydrous conditions.
- Cross-validating with mass spectrometry (MS) for molecular ion peaks.
- Using combustion analysis for higher precision in halogen content determination .
Q. What experimental parameters optimize synthesis yield and selectivity?
- Temperature control : Elevated temperatures (80–100°C) accelerate condensation but may promote side reactions.
- Catalyst loading : Piperidine (5–10 mol%) enhances Michael addition efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Q. How can researchers design reactivity studies for this compound?
- Electrophilic substitution : React with nitrating agents (HNO₃/H₂SO₄) to assess bromine/chlorine substituent effects.
- Nucleophilic displacement : Substitute bromine with amines or thiols under Pd-catalyzed coupling conditions.
- Kinetic monitoring : Use in situ IR or UV-Vis spectroscopy to track reaction progress .
Q. What advanced NMR techniques address signal overlap in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals by correlating ¹H-¹H and ¹H-¹³C couplings.
- NOESY : Identify spatial proximity between substituents on the pyrimidine core.
- Deuterium exchange : Differentiate exchangeable NH protons from aromatic signals .
Methodological Considerations
Q. How should researchers approach scaling up laboratory synthesis?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps.
- Purification at scale : Use column chromatography with gradient elution or recrystallization in ethanol/water mixtures .
Q. What computational tools predict the compound’s physicochemical properties?
- DFT calculations : Estimate electronic properties (HOMO-LUMO gaps) and substituent effects on reactivity.
- Molecular docking : Model interactions with biological targets (e.g., enzyme active sites) if pharmacological studies are planned .
Data Contradiction Analysis
Q. How are unexpected byproducts identified and characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
